Decyl Isooctyl Phthalate (DIOP): Molecular Architecture, Physicochemical Profiling, and Analytical Methodologies
Decyl Isooctyl Phthalate (DIOP): Molecular Architecture, Physicochemical Profiling, and Analytical Methodologies
Executive Summary
Decyl isooctyl phthalate (DIOP) and its linear structural isomer, n-octyl n-decyl phthalate, belong to the class of high-molecular-weight (HMW) phthalate esters. Characterized by an asymmetric esterification of a central phthalic acid core with one 8-carbon and one 10-carbon aliphatic chain, DIOP is primarily synthesized to impart flexibility and durability to [1]. For researchers and drug development professionals, understanding the physicochemical behavior of DIOP is critical, as its extreme hydrophobicity and potential as an endocrine-disrupting chemical (EDC) dictate both its functional utility in polymer science and its toxicological profile in biological systems.
Chemical Structure and Molecular Architecture
The molecular architecture of DIOP (CAS: 53363-96-5)[2] consists of a 1,2-benzenedicarboxylic acid (phthalate) ring covalently bonded to a decyl group and a branched isooctyl group. Its linear counterpart, n-octyl n-decyl phthalate (CAS: 119-07-3), features straight aliphatic chains[3].
The structural asymmetry and the presence of branching in the isooctyl chain introduce significant steric hindrance. This steric bulk plays a dual role:
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Polymer Intercalation: It prevents the close packing of PVC polymer chains, increasing the "free volume" within the polymer matrix and lowering the glass transition temperature ( Tg ).
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Metabolic Resistance: The branched isooctyl chain slows down enzymatic hydrolysis by non-specific lipases in vivo, prolonging the half-life of the parent compound before it is metabolized into monoesters.
Physicochemical Properties
The physical properties of DIOP are directly governed by its long hydrocarbon tails, which generate strong van der Waals forces while simultaneously rendering the molecule highly lipophilic.
Table 1: Quantitative Physicochemical Profile of DIOP/ODP
| Property | Value | Causality / Scientific Significance |
| Molecular Weight | 418.6 g/mol [4] | Classifies as a high-molecular-weight (HMW) phthalate, significantly reducing volatility and migration rates out of polymer matrices. |
| Density | 0.972 - 0.976 g/cm³[5] | Less dense than water; in environmental spills, the compound will partition to the air-water interface or float[5]. |
| Boiling Point | 233-267 °C (at 4 Torr)[3] | The extensive van der Waals interactions between the C8 and C10 chains require high thermal energy to disrupt, resulting in a high boiling point. |
| Partition Coefficient (XLogP3) | 10.1[4] | Extreme hydrophobicity. This dictates its absolute insolubility in water and preferential partitioning into lipid-rich biological tissues and organic solvents[4]. |
| Physical State | Colorless, oily liquid[5] | The lack of conjugated chromophores beyond the isolated benzene ring renders it transparent in the visible spectrum. |
Analytical & Experimental Methodologies
To ensure scientific integrity, the quantification and biological assessment of DIOP require rigorously controlled, self-validating protocols. Phthalates are notorious for causing false positives due to ubiquitous laboratory contamination.
Protocol 1: GC-MS Quantification in Complex Matrices
This protocol isolates and quantifies DIOP from polymer or biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
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Step 1: Matrix Preparation and Extraction
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Action: Cryogenically mill the sample to a fine powder. Extract using a 1:1 (v/v) mixture of hexane and dichloromethane (DCM) via ultrasonic-assisted extraction for 30 minutes.
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Causality: Cryomilling increases the surface area for solvent penetration without inducing thermal degradation. Hexane effectively solvates the lipophilic aliphatic chains, while DCM interacts with the polarizable phthalate core.
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Step 2: Solid Phase Extraction (SPE) Clean-up
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Action: Pass the crude extract through a pre-conditioned silica gel SPE cartridge. Elute the phthalate fraction using 5% ethyl acetate in hexane.
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Causality: This step removes high-molecular-weight polymer residues and highly polar interferents that would otherwise degrade the GC column's stationary phase.
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Step 3: Procedural Blank Validation (Critical Control)
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Action: Run a parallel extraction using exclusively baked glassware (400 °C for 4 hours) with no sample matrix.
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Causality: Because phthalates are ubiquitous in lab plastics and ambient dust, a procedural blank is the only way to validate that the detected DIOP originates from the sample and is not an artifact of the methodology.
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Step 4: GC-MS Analysis
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Action: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). Utilize Electron Ionization (EI) at 70 eV and monitor the m/z 149 ion.
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Causality: The non-polar column matches the analyte's extreme hydrophobicity (XLogP3 = 10.1), preventing peak tailing. Under EI, the ester bonds of DIOP cleave predictably, yielding a highly stable protonated phthalic anhydride base peak at m/z 149, which provides an optimal signal-to-noise ratio for precise quantification.
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Figure 1: Step-by-step analytical workflow for the extraction and GC-MS quantification of DIOP.
Protocol 2: In Vitro Endocrine Disruption Screening
DIOP is flagged as a potential reproductive hazard and endocrine disruptor[6]. This protocol validates its interaction with nuclear receptors.
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Step 1: Cell Culture and Dosing
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Action: Culture HepG2 (human liver) cells in phenol red-free DMEM. Dose the cells with DIOP dissolved in Dimethyl Sulfoxide (DMSO), ensuring the final DMSO concentration remains below 0.1% (v/v).
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Causality: Phenol red is a weak estrogen mimic; its exclusion prevents baseline receptor activation. DMSO is strictly required to solubilize the highly hydrophobic DIOP, but exceeding 0.1% induces solvent-mediated cytotoxicity, confounding the assay results.
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Step 2: Reporter Gene Assay
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Action: Transfect the cells with a Peroxisome Proliferator Response Element (PPRE) luciferase reporter plasmid prior to dosing. Measure luminescence 24 hours post-exposure.
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Causality: DIOP and its metabolites act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). Ligand binding induces a conformational change that allows the receptor to bind the PPRE on the plasmid, driving the transcription of luciferase. The resulting luminescence is directly proportional to the endocrine-disrupting activation potential.
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Toxicology and Biological Interactions
While acute toxicity for HMW phthalates is generally low, long-term exposure is associated with hepatic and renal stress, as well as suspected reproductive toxicity[6],[1]. Upon ingestion or absorption, DIOP does not remain intact. It is rapidly hydrolyzed by intestinal esterases and lipases into mono-decyl phthalate or mono-isooctyl phthalate.
These monoesters are the primary toxicological agents. They mimic endogenous fatty acids, allowing them to cross cell membranes and bind to nuclear receptors (such as PPAR α and PPAR γ ). This binding initiates a cascade of aberrant gene transcription, leading to peroxisome proliferation, lipid dysregulation, and potential hepatocarcinogenesis in susceptible models.
Figure 2: Mechanistic pathway of DIOP-induced nuclear receptor activation and gene modulation.
References
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NextSDS. "decyl isooctyl phthalate — Chemical Substance Information". URL: [Link]
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PubChem, National Institutes of Health (NIH). "Octyl decyl phthalate | C26H42O4 | CID 8380". URL:[Link]
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CAS Common Chemistry, American Chemical Society. "Octyl decyl phthalate". URL:[Link]
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Consumer Product Safety Commission (CPSC). "Toxicity Review for Di-n-octyl Phthalate (DNOP)". URL:[Link]
